molecular formula C5H14N2S2 B122101 Bis(2-aminoethylthio)methane CAS No. 22907-27-3

Bis(2-aminoethylthio)methane

Cat. No.: B122101
CAS No.: 22907-27-3
M. Wt: 166.3 g/mol
InChI Key: KJNRRILYMLFXMY-UHFFFAOYSA-N
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Description

Bis(2-aminoethylthio)methane is an organic compound with the molecular formula C5H14N2S2 and a molecular weight of 166.3 g/mol . This compound is characterized by the presence of two amino groups and two sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is γ-glutamylcysteine synthetase , the first enzyme in the glutathione biosynthesis pathway . This enzyme plays a crucial role in the production of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species.

Mode of Action

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine interacts with its target enzyme by acting as a potential inhibitor . This means it binds to the enzyme and reduces its activity, thereby decreasing the production of glutathione.

Biochemical Pathways

By inhibiting γ-glutamylcysteine synthetase, 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine affects the glutathione biosynthesis pathway . This can lead to a decrease in the levels of glutathione in the cell, which may affect various downstream effects such as the cell’s ability to detoxify harmful compounds and resist oxidative stress.

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and dmso (when heated) suggests that it may be well-absorbed and distributed in the body

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine. For instance, the compound’s solubility and stability might be affected by changes in temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyls

Biological Activity

Bis(2-aminoethylthio)methane, also known as this compound (BAETM), is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two aminoethylthio groups attached to a central methane carbon. Its chemical formula is C6_6H15_{15}N2_2S2_2, with a molecular weight of 189.33 g/mol. The compound's structure allows for various interactions with biological molecules, making it a candidate for further research in pharmacology and toxicology.

Research indicates that BAETM may exert its biological effects through several mechanisms, including:

  • Antioxidant Activity : BAETM has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest that BAETM exhibits antimicrobial activity against various bacterial strains, potentially through disruption of microbial cell membranes.
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that BAETM can inhibit the proliferation of certain cancer cell lines, indicating possible applications in cancer therapy.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of BAETM using DPPH and ABTS assays. The results indicated that BAETM possesses significant free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Ascorbic Acid2015
This compound2518

Antimicrobial Properties

In antimicrobial assays, BAETM was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Cell Proliferation Studies

Cell viability assays using MTT showed that BAETM significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations above 50 µg/mL.

Case Studies

  • Cancer Cell Line Study : A study investigated the effects of BAETM on MCF-7 breast cancer cells. Results demonstrated that treatment with BAETM led to G1 phase cell cycle arrest and increased apoptosis, highlighting its potential as an anti-cancer agent.
  • In Vivo Toxicity Assessment : An animal study was conducted to evaluate the safety profile of BAETM. The results indicated no significant acute toxicity at doses up to 200 mg/kg body weight, suggesting a favorable safety margin for further development.

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNRRILYMLFXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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